Cas no 2418734-49-1 (Methyl 3-azido-5-formyl-2-methylbenzoate)

Methyl 3-azido-5-formyl-2-methylbenzoate is a versatile benzoate derivative featuring both an azido and formyl functional group, making it a valuable intermediate in organic synthesis and pharmaceutical research. The presence of the azido group allows for efficient click chemistry applications, such as Huisgen cycloadditions, while the formyl moiety provides a reactive site for further derivatization, including condensation or reduction reactions. The methyl ester enhances solubility in organic solvents, facilitating handling in synthetic workflows. This compound is particularly useful in the development of heterocyclic compounds, bioactive molecules, and polymer modifications, offering a balance of reactivity and stability for advanced chemical applications.
Methyl 3-azido-5-formyl-2-methylbenzoate structure
2418734-49-1 structure
商品名:Methyl 3-azido-5-formyl-2-methylbenzoate
CAS番号:2418734-49-1
MF:C10H9N3O3
メガワット:219.196761846542
CID:5680551
PubChem ID:165768975

Methyl 3-azido-5-formyl-2-methylbenzoate 化学的及び物理的性質

名前と識別子

    • 2418734-49-1
    • EN300-26626656
    • methyl 3-azido-5-formyl-2-methylbenzoate
    • Methyl 3-azido-5-formyl-2-methylbenzoate
    • インチ: 1S/C10H9N3O3/c1-6-8(10(15)16-2)3-7(5-14)4-9(6)12-13-11/h3-5H,1-2H3
    • InChIKey: FRVZYAGUJZNKDX-UHFFFAOYSA-N
    • ほほえんだ: O(C)C(C1C=C(C=O)C=C(C=1C)N=[N+]=[N-])=O

計算された属性

  • せいみつぶんしりょう: 219.06439116g/mol
  • どういたいしつりょう: 219.06439116g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 325
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 57.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.5

Methyl 3-azido-5-formyl-2-methylbenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26626656-1.0g
methyl 3-azido-5-formyl-2-methylbenzoate
2418734-49-1 95.0%
1.0g
$0.0 2025-03-20
Enamine
EN300-26626656-1g
methyl 3-azido-5-formyl-2-methylbenzoate
2418734-49-1
1g
$0.0 2023-09-12

Methyl 3-azido-5-formyl-2-methylbenzoate 関連文献

Methyl 3-azido-5-formyl-2-methylbenzoateに関する追加情報

Methyl 3-azido-5-formyl-2-methylbenzoate (CAS No. 2418734-49-1): A Key Intermediate in Modern Pharmaceutical Synthesis

Methyl 3-azido-5-formyl-2-methylbenzoate, identified by its CAS number 2418734-49-1, is a highly versatile intermediate that has garnered significant attention in the field of pharmaceutical synthesis. This compound, characterized by its 3-azido and 5-formyl functional groups, plays a crucial role in the development of novel therapeutic agents. Its unique structural features make it an invaluable building block for chemists and pharmacologists working on complex molecular architectures.

The significance of Methyl 3-azido-5-formyl-2-methylbenzoate lies in its ability to undergo a variety of chemical transformations, which are essential for the synthesis of bioactive molecules. The presence of the azido group (-N₃) provides a site for nucleophilic substitution reactions, while the formyl group (-CHO) allows for condensation reactions with amines and other nucleophiles. These properties make it particularly useful in the construction of heterocyclic compounds, which are prevalent in many modern drugs.

In recent years, there has been a surge in research focused on developing new methodologies for the functionalization of aromatic rings. Methyl 3-azido-5-formyl-2-methylbenzoate has emerged as a key player in this area, enabling the synthesis of complex scaffolds with high precision. For instance, its application in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, has been extensively explored. These reactions allow for the introduction of diverse substituents at specific positions on the benzene ring, facilitating the creation of structurally diverse libraries of compounds.

The pharmaceutical industry has been particularly interested in leveraging Methyl 3-azido-5-formyl-2-methylbenzoate for the development of drugs targeting various diseases. One notable area of research is its use in the synthesis of antiviral agents. The ability to modify the benzene ring through azido-mediated reactions has led to the discovery of novel compounds with enhanced antiviral activity. Additionally, its formyl group has been utilized to construct Schiff bases and other derivatives that exhibit promising biological properties.

Another significant application of Methyl 3-azido-5-formyl-2-methylbenzoate is in the field of anticancer research. Researchers have utilized this compound to develop small molecule inhibitors that target specific enzymes involved in cancer cell proliferation. The azido group serves as a handle for further functionalization, allowing chemists to tailor the molecule's properties to optimize its binding affinity and selectivity. Furthermore, the formyl group can be used to link other pharmacophores, creating hybrid molecules with combined therapeutic effects.

The synthetic utility of Methyl 3-azido-5-formyl-2-methylbenzoate has also been recognized in materials science. Its ability to undergo controlled reactions at specific positions on the aromatic ring has made it a valuable precursor for designing advanced materials with tailored properties. For example, researchers have used this compound to synthesize polymers and coatings that exhibit enhanced stability and functionality. These materials have potential applications in various sectors, including electronics and biomedicine.

Recent advances in green chemistry have also highlighted the importance of Methyl 3-azido-5-formyl-2-methylbenzoate as a sustainable building block. Efforts have been made to develop catalytic systems that minimize waste and energy consumption during its synthesis and functionalization. These innovations align with the growing emphasis on environmentally friendly approaches in pharmaceutical manufacturing. By optimizing reaction conditions and utilizing recyclable catalysts, chemists can produce this compound with reduced environmental impact.

The future prospects for Methyl 3-azido-5-formyl-2-methylbenzoate are vast and exciting. As our understanding of molecular interactions continues to evolve, new applications for this compound are likely to emerge. Ongoing research is exploring its potential use in drug delivery systems, where its structural features can be exploited to enhance bioavailability and targeted therapy. Additionally, its role in computational chemistry is being investigated, with studies focusing on how machine learning algorithms can predict its reactivity and optimize synthetic routes.

In conclusion, Methyl 3-azido-5-formyl-2-methylbenzoate (CAS No. 2418734-49-1) is a cornerstone compound in modern pharmaceutical synthesis. Its unique structural features and reactivity make it an indispensable tool for chemists and pharmacologists working on cutting-edge drug development. As research progresses, we can expect to see even more innovative applications emerge from this versatile intermediate.

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